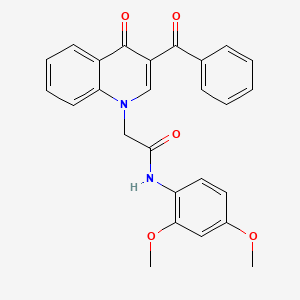
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that combines the structural motifs of benzoyl, oxoquinoline, and dimethoxyphenyl acetamide. This compound is of significant interest due to its multifaceted applications in various scientific disciplines, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is:
Starting Material: : An appropriately substituted aniline derivative is used as the starting material.
Step 1: : Nitration to introduce nitro groups.
Step 2: : Reduction of nitro groups to amines.
Step 3: : Acylation to form intermediate benzoyl derivatives.
Step 4: : Cyclization reactions to form the oxoquinoline ring.
Step 5: : Finally, coupling with 2,4-dimethoxyphenyl acetic acid under specific conditions to obtain the target compound.
Industrial Production Methods
The industrial production would typically involve optimized versions of the above steps, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reagents would be selected to maximize yield and purity, while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, where specific functional groups are targeted and modified.
Reduction: : Potential reduction of certain carbonyl groups within the molecule.
Substitution: : Various substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reagents like sodium borohydride (NaBH₄) or hydrogenation catalysts can be used.
Substitution: : Typical reagents are halogens and halogenating agents, under conditions that promote electrophilic substitution.
Major Products
Depending on the type of reaction, the major products can include modified quinoline derivatives, reduced amides, or various substituted aromatics.
Applications De Recherche Scientifique
Chemistry
Used as a starting material or intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research.
Biology
Investigated for potential bioactive properties, including antimicrobial, antiviral, and antitumor activities.
Medicine
Studied for its potential use in developing therapeutic agents, especially in targeting specific biological pathways.
Industry
Applied in the production of specialty chemicals and materials, leveraging its unique structural properties.
Mécanisme D'action
The compound exerts its effects through interaction with specific molecular targets. For example:
Enzymes: : Inhibits or modifies the activity of enzymes involved in crucial biological pathways.
Receptors: : Binds to cellular receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Compared to other oxoquinoline derivatives, 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide stands out due to the presence of the benzoyl and dimethoxyphenyl groups, which confer unique properties.
Similar Compounds
Quinoline Derivatives: : Often possess bioactive properties but may lack the specific activity spectrum.
Benzoyl Compounds: : Known for their role in pharmaceuticals but might not have the same multi-faceted applications.
Dimethoxyphenyl Derivatives: : Widely used in chemical synthesis but without the combined structural complexity.
There you go! That's a deep dive into the intriguing world of this compound. Any other chemical curiosities on your mind?
Propriétés
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-18-12-13-21(23(14-18)33-2)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-22(19)28/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCQKRJSSGMCFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide;hydrochloride](/img/structure/B2374809.png)
![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)
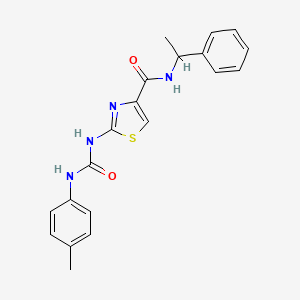
![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)
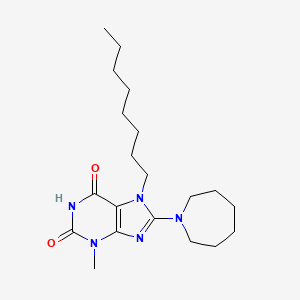
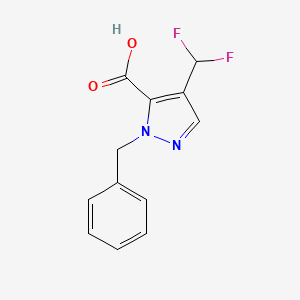
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)
![N-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2374820.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)

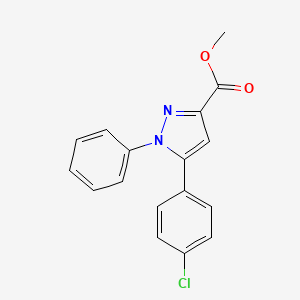

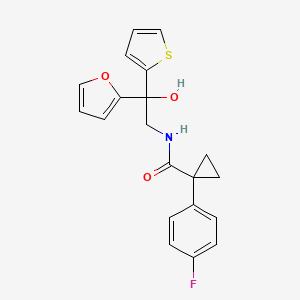
![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2374831.png)
